molecular formula C10H16BrNO2 B592299 tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 159503-91-0

tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B592299
CAS No.: 159503-91-0
M. Wt: 262.147
InChI Key: PQILACDFDBWRNK-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a dihydropyridine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    tert-Butyl Ester Formation: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Hantzsch reactions followed by bromination and esterification steps. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate can undergo oxidation reactions to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or primary amines under mild conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of calcium channel blockers, which are important in the treatment of cardiovascular diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of biological pathways and mechanisms involving dihydropyridine derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.

    Nicardipine: A dihydropyridine derivative with vasodilatory properties.

Uniqueness

tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the tert-butyl ester group and the bromine atom, which can influence its reactivity and pharmacological properties. These structural features may provide advantages in terms of selectivity and potency in medicinal applications.

Biological Activity

tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 159503-91-0) is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₀H₁₆BrNO₂
  • Molecular Weight : 262.14 g/mol
  • Structure : The compound features a dihydropyridine core with a bromine substituent and a tert-butyl ester group, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of a dihydropyridine precursor followed by esterification with tert-butyl alcohol. Various synthetic routes have been documented in the literature, emphasizing the importance of optimizing conditions for yield and purity.

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. For instance, studies on related compounds have shown significant activity against various bacterial strains. The presence of the bromine atom in this compound is hypothesized to enhance its antimicrobial potency due to increased lipophilicity and potential interaction with microbial membranes.

Antiviral Activity

Compounds similar to tert-butyl 4-bromo-5,6-dihydropyridine have been explored for antiviral applications, particularly against HIV. The structure's ability to inhibit key viral enzymes has been a focal point in research. For example, pyridine-containing compounds have demonstrated inhibition of HIV integrase at submicromolar concentrations, suggesting potential applications in antiviral drug development .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies have indicated that certain dihydropyridine derivatives show low cytotoxicity in human cell lines, making them promising candidates for further development . Specific assays measuring cell viability (e.g., MTT assays) can provide insights into the therapeutic window of these compounds.

Case Studies

StudyCompoundActivityEC50 (μM)Notes
Dihydroquinazolinone derivativesAntiviral0.395Enhanced activity with structural modifications
Pyridine analogsHIV Integrase Inhibition0.19 - 3.7Dual inhibition potential noted
Dihydropyridine derivativesAntimicrobialVariesEffective against multiple bacterial strains

Properties

IUPAC Name

tert-butyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h4H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQILACDFDBWRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159503-91-0
Record name tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
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